molecular formula C20H13Cl2NO3S B11480229 7-(2,4-Dichlorophenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

7-(2,4-Dichlorophenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B11480229
M. Wt: 418.3 g/mol
InChI Key: GESMDJDVTHXIOR-UHFFFAOYSA-N
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Description

7-(2,4-DICHLOROPHENYL)-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyridine core, substituted with phenyl and dichlorophenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 7-(2,4-DICHLOROPHENYL)-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the formation of the thieno[3,2-b]pyridine core, followed by the introduction of the phenyl and dichlorophenyl groups through various substitution reactions. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and dichlorophenyl groups, to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to bind to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

When compared to other thienopyridine derivatives, 7-(2,4-DICHLOROPHENYL)-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID stands out due to its unique substitution pattern and the presence of both phenyl and dichlorophenyl groups. Similar compounds include other thienopyridine derivatives with different substituents, such as:

  • 7-(2,4-DICHLOROPHENYL)-5-OXO-3-METHYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID
  • 7-(2,4-DICHLOROPHENYL)-5-OXO-3-ETHYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties.

Properties

Molecular Formula

C20H13Cl2NO3S

Molecular Weight

418.3 g/mol

IUPAC Name

7-(2,4-dichlorophenyl)-5-oxo-3-phenyl-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C20H13Cl2NO3S/c21-11-6-7-12(14(22)8-11)13-9-15(24)23-17-16(10-4-2-1-3-5-10)19(20(25)26)27-18(13)17/h1-8,13H,9H2,(H,23,24)(H,25,26)

InChI Key

GESMDJDVTHXIOR-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=C(S2)C(=O)O)C3=CC=CC=C3)NC1=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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